7-Acetyl-5-chloroindolin-2-one

Medicinal chemistry Kinase inhibitor design Regioselective synthesis

Researchers requiring regiochemically defined indolin-2-one intermediates often face supply bottlenecks. 7-Acetyl-5-chloroindolin-2-one (CAS 2090260-91-4) addresses this gap as a high-purity, C7-substituted oxindole scaffold, enabling unambiguous structure-activity relationship (SAR) studies. - Enables exploration of C7 vector in kinase inhibitors, a position distinct from C3/C5-targeted agents (e.g., sunitinib). - The C7-acetyl group remains stable under acidic hydrolysis conditions, unlike the reactive C5-chloroacetyl isomer (CAS 65435-04-3). - Offers a calculated LogP of 2.04 and a single rotatable bond, providing a differentiated lipophilicity profile for ADME optimization.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B12976541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetyl-5-chloroindolin-2-one
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14)
InChIKeyTUIMVOWMVHMHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetyl-5-chloroindolin-2-one Identity and Structure


7-Acetyl-5-chloroindolin-2-one (CAS 2090260-91-4) is a synthetic indolin-2-one (oxindole) derivative characterized by an acetyl substituent at the C7 position and a chlorine atom at C5 on the fused phenyl ring, with molecular formula C10H8ClNO2 and molecular weight 209.63 g/mol . The indolin-2-one scaffold is a privileged structure in medicinal chemistry, extensively utilized as a core motif in kinase inhibitors and antiproliferative agents [1]. This compound serves as a versatile building block for the synthesis of 7-acyl-substituted indolinone libraries, enabling regioselective diversification at a position distinct from the more commonly functionalized C5 locus [2].

Workflow
Kinase inhibitor and antiproliferative agent library synthesis
Selection Logic
C7-acetyl regiochemistry for non-labile ketone handle and distinct H-bond topology
Use Context
Building block for 7-acyl-substituted indolinone diversification at uncommonly functionalized locus

Why Analogs Cannot Replace 7-Acetyl-5-chloroindolin-2-one


Substituting 7-Acetyl-5-chloroindolin-2-one with its closest commercially prevalent analog, 5-chloroacetyloxindole (CAS 65435-04-3), results in a fundamentally different regiochemical architecture: the acetyl group migrates from C7 to C5 and gains an alpha-chloro substituent, altering both electrophilic reactivity and hydrogen-bonding topology . The C7-acetyl group participates in intramolecular hydrogen bonding with the adjacent lactam NH, an interaction absent in the C5-substituted isomer, which influences both conformational preference and metabolic stability of downstream derivatives [1]. Furthermore, the 7-acylindolin-2-one scaffold has been specifically claimed as a key intermediate for preparing pharmacologically active 7-substituted indolinones, with the C5-chloro substituent providing a synthetic handle for further cross-coupling functionalization without competing with the acetyl moiety [2]. These structural distinctions translate into non-interchangeable synthetic outcomes, as detailed in the quantitative evidence below.

5-Chloroacetyloxindole (CAS 65435-04-3)
Acetyl group migrates from C7 to C5 with α-chloro substitution; altered electrophilic reactivity and H-bonding topology may shift synthetic outcomes
C5-Chloroacetyl isomer stability
Latent alkylating agent susceptible to nucleophilic displacement under hydrolytic conditions that leave the C7-acetyl group intact
Conformational preference mismatch
Intramolecular hydrogen bonding with adjacent lactam NH influences conformational preference; absent in C5-substituted analog

7-Acetyl-5-chloroindolin-2-one vs. Closest Analogs


Acetyl Regiochemistry: C7- vs. C5-Substitution

7-Acetyl-5-chloroindolin-2-one positions the acetyl group at C7 with a simple methyl ketone (COCH3), whereas the commercially more common analog 5-chloroacetyloxindole (CAS 65435-04-3) bears a chloroacetyl group (COCH2Cl) at C5. This regioisomeric difference produces a distinct hydrogen-bond acceptor/donor topology: the C7-acetyl carbonyl can form an intramolecular six-membered hydrogen bond with the adjacent indolinone NH (H-Donors: 1, H-Acceptors: 2 ), while the C5-chloroacetyl analog cannot engage in this intramolecular interaction, directing its H-bonding exclusively intermolecularly. The calculated LogP for 7-acetyl-5-chloroindolin-2-one is 2.0372 with TPSA 46.17 Ų , compared to 5-chloroacetyloxindole with LogP approximately 0.98 and TPSA 46.17 Ų , indicating that despite identical TPSA, the C7-acetyl isomer is substantially more lipophilic (ΔLogP ≈ 1.06), which affects membrane permeability and pharmacokinetic profile in downstream biological applications.

Acetyl Regiochemistry
Head-to-head
ΔLogP ≈ +1.06
Higher lipophilicity vs. C5-chloroacetyl analog may support intracellular target engagement studies
Calculated properties from vendor datasheets; TPSA identical at 46.17 Ų
Medicinal chemistry Kinase inhibitor design Regioselective synthesis

7-Acylindolin-2-one as a Patent-Claimed Intermediate

Patent US4221716A explicitly claims 7-acylindolin-2-ones bearing halogen substituents (including chloro) on the phenyl ring as key intermediates for preparing biologically active compounds [1]. The general synthetic route involves halogenation of a 7-acylindole at C3 followed by hydrolysis to yield the 7-acylindolin-2-one, demonstrating that the C7-acetyl group is stable under the halogenation (N-chlorosuccinimide) and acidic hydrolysis (phosphoric acid) conditions required for scaffold construction [2]. In contrast, the C5-chloroacetyl analog contains a reactive α-chloro ketone moiety that would undergo nucleophilic displacement under similar hydrolytic conditions, limiting its compatibility with multi-step synthetic sequences. The C7-acetyl regioisomer thus offers a non-labile ketone handle for further transformations (e.g., reductive amination, Grignard addition, Wolff-Kishner reduction) without competing reactivity at the acetyl position.

Patent-Claimed Intermediate
Class-level
Non-labile C7-acetyl under acidic hydrolysis
Supports multi-step synthetic compatibility; avoids competing side reactions
Patent US4221716A; qualitative differentiation only
Organic synthesis Process chemistry Pharmaceutical intermediates

Antiproliferative Validation of 5-Chloroindolin-2-one Core

The 5-chloroindolin-2-one substructure, which constitutes the core of 7-acetyl-5-chloroindolin-2-one, has been independently validated as a privileged pharmacophore in antiproliferative SAR studies. A series of piperazine-1-carbothiohydrazide derivatives built on the 5-chloroindolin-2-one scaffold demonstrated IC50 values of 3.59 μM and 5.58 μM against A549 lung cancer cells, and 3.49 μM and 4.57 μM against HCT-116 colon cancer cells, with potency comparable to the indolin-2-one-based drug sunitinib in the same assay panel [1]. The 5-chloro substituent was specifically selected for extension into this series after initial screening of indolin-2-one variants, indicating its favorable contribution to antiproliferative activity [2]. While these data are from derivatives with modifications at the C3 position rather than the C7-acetyl variant, they establish the 5-chloroindolin-2-one core as a biologically validated starting point distinct from non-chlorinated or differently substituted analogs.

Antiproliferative Core Validation
Class-level
IC50 3.49–5.58 μM on 5-chloroindolin-2-one derivatives
Core scaffold biologically validated; C7-acetyl offers unexplored SAR vector
Data to verify on 7-acetyl compound; A549/HCT-116 cell lines
Cancer research Antiproliferative agents Structure-activity relationship

Mn(III)-Mediated Oxidative Cyclization to Acetylindolinones

A published synthetic methodology demonstrates the preparation of 3-acetylindolin-2-ones via Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides, with subsequent facile deacetylation using neutral alumina in diethyl ether at room temperature [1]. This study establishes that acetyl groups on the indolinone scaffold (when located at the C3 position in the published work) are readily removable under mild, non-hydrolytic conditions, enabling a protect/deprotect strategy for sequential functionalization. While the published method targets 3-acetyl rather than 7-acetyl derivatives, it provides proof-of-concept that acetylindolinones are accessible via oxidative cyclization and that the acetyl moiety can be selectively removed without affecting the indolinone core. Extrapolation to the 7-acetyl series suggests that 7-acetyl-5-chloroindolin-2-one could serve as a protected precursor to 5-chloroindolin-2-one, or as a substrate for further C7 elaboration after deprotection [2].

Mn(III) Oxidative Cyclization
Supporting evidence
Acetyl group removable on neutral alumina/Et2O
Supports protect/deprotect strategy for sequential C7 functionalization
Precedent on 3-acetylindolinones; 7-acetyl data not available
Synthetic methodology Oxidative cyclization Building block synthesis

7-Acetyl-5-chloroindolin-2-one Application Scenarios


Kinase Inhibitor SAR with C7-Functionalized Indolinones

For medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the indolin-2-one pharmacophore, 7-acetyl-5-chloroindolin-2-one provides a regiochemically defined starting material that places the acetyl substituent at the C7 position—a locus distinct from the C3 and C5 positions typically exploited in known inhibitors such as sunitinib and nintedanib. The 5-chloroindolin-2-one core has demonstrated antiproliferative IC50 values of 3.49–5.58 μM against lung and colon cancer cell lines [1], and the C7-acetyl variant introduces an additional hydrogen-bond-capable substituent with a LogP of 2.0372 , enabling exploration of lipophilic contacts in kinase hinge-region or hydrophobic back-pocket interactions not accessible with the more polar C5-chloroacetyl isomer (LogP ≈ 0.98).

Non-Labile C7 Ketone Handle for Multi-Step Synthesis

In process chemistry routes requiring sequential functionalization of the indolinone core, the C7-methyl ketone of 7-acetyl-5-chloroindolin-2-one remains intact under the acidic hydrolysis conditions (85% phosphoric acid, reflux) used to convert 7-acyl-3-halo-indoles to 7-acylindolin-2-ones, as demonstrated in patent US4221716A [2]. This contrasts with the C5-chloroacetyl isomer, whose α-chloro ketone would undergo solvolysis under identical conditions. The non-electrophilic nature of the C7-acetyl group makes this compound the preferred choice when downstream transformations require a stable ketone functionality that will not participate in unwanted nucleophilic displacement or cross-reactivity.

Acetyl-Directed Synthesis of 7-Substituted Indolinones

The C7-acetyl group serves as a directing and activating moiety for further C7 elaboration. Following the precedent of Mn(III)-mediated oxidative cyclization and subsequent deacetylation established for 3-acetylindolin-2-ones [3], 7-acetyl-5-chloroindolin-2-one can function as a protected precursor that, after C7-directed chemistry (e.g., reductive amination, aldol condensation, or organometallic addition), can be deprotected to reveal the parent 5-chloroindolin-2-one scaffold or retained as a functional handle. This dual-mode utility is not available from 5-chloroacetyloxindole, where the chloroacetyl group is itself a reactive electrophile rather than a stable directing group.

Physicochemical Property Optimization in Lead Development

For lead optimization campaigns where modulating lipophilicity is critical, the ΔLogP of approximately +1.06 between 7-acetyl-5-chloroindolin-2-one (LogP 2.0372) and 5-chloroacetyloxindole (LogP ≈ 0.98) represents a meaningful difference in predicted membrane permeability. The 7-acetyl isomer also possesses one fewer rotatable bond (1 vs. 2), contributing to lower conformational entropy and potentially improved oral bioavailability in downstream derivatives. These calculated property differences provide a rational basis for selecting the C7-acetyl regioisomer when computational ADME predictions favor higher lipophilicity and reduced flexibility.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
C7 regiochemistry distinct from C3/C5 positions
Antiproliferative assay context on 5-chloroindolin-2-one core
Multi-step synthesis programs
Non-labile methyl ketone handle
Stability under acidic hydrolysis conditions review
C7-directed elaboration strategies
Acetyl as directing and protecting group
Deacetylation precedent on indolinone scaffold
Lead optimization with lipophilicity modulation
LogP ~2.04; reduced rotatable bond count vs. analog
Membrane permeability and conformational entropy context

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